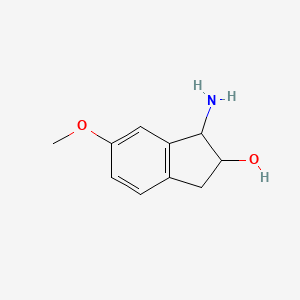

1-Amino-6-methoxy-indan-2-OL

Description

Significance of Vicinal Aminoalcohols in Stereoselective Synthesis

Vicinal aminoalcohols, also known as 1,2-aminoalcohols, are characterized by the presence of amino and hydroxyl groups on adjacent carbon atoms. This structural feature makes them a critical component in a multitude of natural and synthetic molecules with significant biological activities, such as antibiotics, alkaloids, and enzyme inhibitors. rsc.org The stereoselective synthesis of these compounds presents a prominent challenge in organic chemistry. nih.gov

Historically, the synthesis of enantiopure vicinal aminoalcohols often relied on the derivatization of compounds from the chiral pool, like amino acids. diva-portal.org However, this approach has limitations regarding the diversity of accessible structures. diva-portal.org To overcome these drawbacks, considerable research has focused on developing asymmetric routes to β-amino alcohols. diva-portal.org Key strategies include the Sharpless asymmetric aminohydroxylation of alkenes, the ring-opening of epoxides or aziridines, and various metal-catalyzed reactions. westlake.edu.cndiva-portal.org

The development of novel catalytic strategies for the efficient construction of chiral β-amino alcohol compounds from readily available starting materials remains an area of intense research. westlake.edu.cn One such approach involves the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, which offers a modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn Another innovative method is the Ni-electrocatalytic decarboxylative arylation of a chiral oxazolidine-based carboxylic acid, providing a route to substituted chiral aminoalcohols with high stereochemical control. acs.org

Overview of Indan-Derived Aminoalcohols as Privileged Structures

The concept of "privileged structures" was introduced to describe molecular frameworks capable of binding to multiple, unrelated biological targets. acs.org These scaffolds serve as a starting point for the rapid discovery of new biologically active compounds. acs.org The indole (B1671886) scaffold is a well-known example of a privileged structure, found in a wide range of natural and synthetic products with diverse therapeutic applications. nih.gov

Similarly, the indan (B1671822) scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, has emerged as a privileged structure in medicinal chemistry. Derivatives of indanone, a ketone-containing indan, have shown potential as antiviral, antibacterial, and anticancer agents.

Indan-derived aminoalcohols, particularly cis-1-aminoindan-2-ol, have proven to be highly effective ligands and chiral auxiliaries in a variety of asymmetric transformations. mdpi.com Their rigid cyclic skeleton is a key feature that contributes to their success in controlling stereochemistry. mdpi.com Oxazaborolidine catalysts derived from cis-1-aminoindan-2-ol, for instance, often exhibit superior performance in the enantioselective reduction of carbonyl compounds compared to catalysts derived from other chiral 1,2-aminoalcohols. mdpi.com

Historical Context of 1-Amino-6-methoxy-indan-2-OL in Synthetic Organic Chemistry

The synthesis of aminoindanol (B8576300) derivatives has been a subject of interest for several decades. The first synthesis of racemic cis-1-aminoindan-2-ol was reported in 1951. nih.gov Since then, various methods have been developed to access enantiomerically pure forms of this important chiral auxiliary. nih.gov

The synthesis of substituted indan aminoalcohols, such as this compound, has been driven by the need for novel chiral building blocks in drug discovery and development. A key synthetic route to (1R, 2S)-cis-1-amino-6-methoxy-indan-2-ol involves the asymmetric epoxidation of 6-methoxyindene using Jacobsen's catalyst. mdpi.com The resulting chiral epoxide undergoes a Ritter reaction with acetonitrile (B52724) under acidic conditions, followed by hydrolysis to yield the desired amino alcohol. mdpi.com This method provides the target compound with high enantiomeric excess. mdpi.com

Scope and Relevance of Research on this compound

Research on this compound and its derivatives is primarily focused on their application as chiral building blocks in the synthesis of complex, biologically active molecules. The methoxy (B1213986) group at the 6-position of the indan ring provides a handle for further functionalization, allowing for the creation of a diverse range of structures.

The chiral nature of this compound makes it a valuable component in asymmetric synthesis. For example, oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol have been successfully employed in the asymmetric reduction of a variety of prochiral ketones. acs.orgacs.org The ability to generate these catalysts in situ has simplified their use and reduced costs. acs.org

Furthermore, the structural motif of this compound is found in various compounds being investigated for their therapeutic potential. The development of efficient synthetic routes to this and related aminoindanol derivatives remains a key area of research in medicinal and organic chemistry.

Structure

3D Structure

Properties

CAS No. |

831191-90-3 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-amino-6-methoxy-2,3-dihydro-1H-inden-2-ol |

InChI |

InChI=1S/C10H13NO2/c1-13-7-3-2-6-4-9(12)10(11)8(6)5-7/h2-3,5,9-10,12H,4,11H2,1H3 |

InChI Key |

QNHXWMIKFFEMIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC(C2N)O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 6 Methoxy Indan 2 Ol

Racemic Synthetic Routes to 1-Amino-6-methoxy-indan-2-OL and its Precursors

Racemic routes provide the foundational cis-1-amino-2-ol structure, which can subsequently be used as a mixture or be subjected to resolution techniques to separate the enantiomers. These syntheses often commence from readily available indene (B144670) or indanone frameworks.

Syntheses starting from indene derivatives are a common strategy. A key pathway involves the initial formation of a substituted indene, followed by a sequence of reactions to introduce the amino and hydroxyl groups.

One documented approach begins with 6-methoxy-1-indanone (B23923). mdpi.com This starting material undergoes a sodium borohydride (B1222165) reduction to yield the corresponding indanol, which is then subjected to acid-catalyzed dehydration to form 5-methoxy-1H-indene. mdpi.comresearchgate.net This indene derivative is the crucial precursor for subsequent transformations. The critical step is the epoxidation of the indene double bond. mdpi.comresearchgate.net The resulting epoxide, 5-methoxy-indene oxide, can then be opened to install the required amino and hydroxyl functionalities. A Ritter-type reaction, for example, can be employed where the epoxide reacts with a nitrile (like acetonitrile) under acidic conditions, followed by hydrolysis to yield the target cis-1-amino-6-methoxy-indan-2-ol. mdpi.comresearchgate.net

Table 1: Multi-step Synthesis from 6-Methoxy-1-Indanone via an Indene Intermediate

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Reduction | Sodium Borohydride | 6-Methoxy-indan-1-ol |

| 2 | Dehydration | Acid Catalyst (e.g., TsOH) | 5-Methoxy-1H-indene |

| 3 | Epoxidation | m-CPBA or similar | 5-Methoxy-indene oxide |

| 4 | Ritter Reaction & Hydrolysis | Acetonitrile (B52724), Acid, then H₂O | (±)-cis-1-Amino-6-methoxy-indan-2-ol |

Data sourced from syntheses of related aminoindanols. mdpi.comresearchgate.net

6-Methoxy-1-indanone is a versatile and frequently utilized starting material for synthesizing various indane derivatives, including this compound. google.com Several synthetic strategies leverage the reactivity of the ketone group.

One method involves converting the ketone into an oxime. google.comgoogle.com 6-Methoxy-1-indanone can be reacted with hydroxylamine (B1172632) to form 6-methoxy-indan-1-one oxime. google.comgoogle.com Subsequent reduction of this oxime, for example through catalytic hydrogenation, yields 6-methoxy-indan-1-ylamine. google.comgoogle.com While this provides the amino group at the 1-position, further steps would be required to introduce the hydroxyl group at the 2-position, which can be complex.

A more direct route from an indanone intermediate involves the transformation of an α-hydroxy ketone. The synthesis of 2-hydroxy-1-indanone derivatives can be achieved from the corresponding 1-indanone. nih.gov This α-hydroxy ketone can then be converted to an α-hydroxy oxime ether. nih.gov Stereoselective reduction of this intermediate can then furnish a mixture of cis- and trans-aminoindanols. nih.gov

Another approach is the reductive amination of 6-methoxy-1-indanone, using reagents like sodium cyanoborohydride and ammonium (B1175870) acetate, to directly form 6-methoxy-indan-1-ylamine. google.comgoogle.com This method, however, also requires subsequent introduction of the C2-hydroxyl group.

A robust and widely used method for preparing 1,2-amino alcohols involves the formation of halohydrin and azide (B81097) intermediates. nih.govresearchgate.netmdpi.com This pathway typically begins with an alkene, such as an indene derivative.

The synthesis commences with the treatment of the indene with a source of electrophilic halogen in the presence of water. For example, N-Bromosuccinimide (NBS) in aqueous media reacts with indene to form a trans-bromohydrin. researchgate.netmdpi.com This bromohydrin can then be converted to an epoxide by treatment with a base. mdpi.com

Alternatively, and more directly for this pathway, the bromohydrin is reacted with sodium azide (NaN₃), which displaces the halide to form a trans-azidoindanol with inversion of configuration. nih.govresearchgate.netmdpi.com The final step is the reduction of the azide group to a primary amine, typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with other reducing agents. nih.govbeilstein-journals.org This reduction furnishes the trans-aminoindanol. To obtain the desired cis-isomer, further chemical steps, such as a Mitsunobu inversion of the alcohol followed by reduction, would be necessary. nih.govbeilstein-journals.org

Table 2: General Halohydrin/Azide Route to Aminoindanols

| Step | Starting Material | Reaction | Reagents | Intermediate/Product |

| 1 | Indene Derivative | Halohydrin Formation | NBS, H₂O | trans-Halohydrin |

| 2 | trans-Halohydrin | Azide Substitution | NaN₃ | trans-Azidoindanol |

| 3 | trans-Azidoindanol | Azide Reduction | H₂, Pd/C | trans-Aminoindanol |

Data sourced from general syntheses of aminoindanols. nih.govresearchgate.netmdpi.com

Enantioselective Synthesis of this compound

Producing a single enantiomer of this compound is crucial for its application in asymmetric synthesis and as a component of chiral pharmaceuticals. This is primarily achieved by separating a racemic mixture using chiral resolving agents.

Chiral resolution is a classical and effective method for obtaining enantiomerically pure compounds. It involves the temporary conversion of a pair of enantiomers into a pair of diastereomers, which can be separated due to their different physical properties.

The basic amino group in this compound allows for the formation of diastereomeric salts upon reaction with a chiral acid. libretexts.org The differential solubility of these salts in a given solvent allows for their separation by fractional crystallization. libretexts.org After separation, the pure enantiomer of the amino alcohol can be liberated by treatment with a base.

Several chiral acids have proven effective for the resolution of aminoindanols and related structures:

Tartaric Acid: This is a widely used and effective resolving agent. The absolute stereochemistry of (1R, 2S)-cis-1-amino-6-methoxy-indan-2-ol was definitively confirmed by X-ray crystallographic analysis of its salt with L-(+)-tartaric acid. mdpi.comnih.gov This confirms that tartaric acid can form crystalline salts suitable for separation and characterization. Recrystallization of an amine with (+)-tartaric acid from methanol (B129727) has been shown to significantly enhance enantiomeric excess. nih.gov

Mandelic Acid: For the resolution of the closely related racemic trans-1-amino-6-nitroindan-2-ol, (+)-(S)-L-mandelic acid was successfully employed. researchgate.net This process yielded the (1R,2R) and (1S,2S) enantiomers in high enantiomeric excess (≥97.6%). researchgate.net This demonstrates the utility of mandelic acid for resolving substituted aminoindanols.

Phenylpropionic Acid: (S)-2-Phenylpropionic acid has been documented as an efficient resolving agent for racemic cis-1-amino-2-indanol. mdpi.com It induces the selective crystallization of the ammonium salt formed with the (1R,2S)-enantiomer, which can be isolated with high enantiopurity. mdpi.com

Table 3: Chiral Acids Used in the Resolution of Aminoindanols

| Chiral Acid | Target Compound/Analogue | Outcome | Reference(s) |

| L-(+)-Tartaric Acid | (1R, 2S)-cis-1-Amino-6-methoxy-indan-2-ol | Formation of crystalline salt, confirmation of absolute stereochemistry. | mdpi.comnih.gov |

| (+)-(S)-L-Mandelic Acid | rac-trans-1-Amino-6-nitroindan-2-ol | Successful resolution into (1R,2R) and (1S,2S) enantiomers. | researchgate.net |

| (S)-2-Phenylpropionic Acid | rac-cis-1-Amino-2-indanol | Selective crystallization and resolution of the (1R,2S) enantiomer. | mdpi.com |

Asymmetric Catalytic Approaches

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. This is often a more atom-economical approach than resolution.

One of the most powerful methods for establishing the stereocenters in aminoindanols is the asymmetric epoxidation of an indene precursor, followed by nucleophilic ring-opening of the resulting chiral epoxide. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese(III)-salen complex, is particularly well-suited for the enantioselective epoxidation of unfunctionalized alkenes like indenes. wikipedia.orgorganic-chemistry.org

A direct synthesis of (1R, 2S)-1-amino-6-methoxy-indan-2-ol using this strategy has been reported. mdpi.com The synthesis begins with 6-methoxy-1-indanone, which is reduced to the corresponding indanol and then subjected to acid-catalyzed dehydration to form 5-methoxy-1H-indene. mdpi.com This indene derivative is then epoxidized using the chiral (R,R)-Jacobsen's catalyst and sodium hypochlorite (B82951) as the terminal oxidant, yielding the (1R, 2S)-epoxide. mdpi.com The crucial subsequent step is a Ritter reaction, where the epoxide ring is opened by acetonitrile in the presence of a strong acid. This proceeds via a cyclic intermediate that, upon hydrolysis, affords the desired (1R, 2S)-cis-1-amino-6-methoxy-indan-2-ol. mdpi.commdpi.com The Sepracor group has also utilized a similar enantioselective epoxidation with a Mn-Salen catalyst as the key step in synthesizing enantiopure (1S,2R)-1-amino-2-indanol. mdpi.com

Table 2: Key Steps in Asymmetric Epoxidation Route to this compound

| Step | Reactants/Catalysts | Product | Key Feature | Reference |

|---|---|---|---|---|

| Dehydration | 6-methoxy-indan-1-ol, Acid catalyst | 5-methoxy-1H-indene | Formation of the alkene precursor. | mdpi.com |

| Epoxidation | 5-methoxy-1H-indene, (R,R)-Jacobsen's catalyst, NaOCl | (1R, 2S)-5-methoxy-1a,6a-dihydro-1H-indeno[1,2-b]oxirene | Enantioselective formation of the chiral epoxide. | mdpi.com |

| Ring Opening | Chiral epoxide, Acetonitrile, H₂SO₄ | (1R, 2S)-1-Amino-6-methoxy-indan-2-ol | Stereospecific ring opening via a Ritter reaction followed by hydrolysis. | mdpi.commdpi.com |

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral ketones, imines, and olefins. wikipedia.org Catalysts developed by Ryōji Noyori, particularly BINAP-ruthenium(II) complexes, are renowned for their high enantioselectivity in the reduction of functionalized ketones. nobelprize.orgharvard.edu Similarly, C₂-symmetric bis(phospholane) ligands like DuPHOS, when complexed with rhodium, are exceptionally effective for the asymmetric hydrogenation of enamides and other olefins. mdpi.com

For the synthesis of this compound, this strategy would involve the preparation of a suitable prochiral precursor, such as 1-amino-6-methoxy-indan-2-one or 2-hydroxy-6-methoxy-indan-1-one oxime (an imine precursor). The asymmetric hydrogenation of the carbonyl or imine group using a chiral catalyst would then establish the two adjacent stereocenters. For instance, Noyori's Ru-BINAP catalyst systems are known to effectively reduce α-amino ketones and β-keto esters to the corresponding chiral alcohols with excellent enantioselectivity. nobelprize.orgajchem-b.com The functional groups on the substrate often coordinate to the metal center, guiding the stereochemical outcome of the hydrogen addition. harvard.edu While a specific application to a 6-methoxy-indanone precursor is not detailed in the provided literature, the broad applicability of these catalysts makes this a viable and powerful synthetic route. nobelprize.orgmdpi.com

The enantioselective reduction of prochiral ketones catalyzed by chiral oxazaborolidines, known as the Corey-Bakshi-Shibata (CBS) reduction, is a reliable and highly predictable method for producing chiral secondary alcohols. nih.govorganic-chemistry.org The catalyst is typically generated in situ from a chiral β-amino alcohol and borane (B79455). nih.gov

Notably, oxazaborolidine catalysts derived from cis-1-amino-2-indanol itself have been found to be particularly effective in the reduction of various ketones. nih.govmdpi.com For the synthesis of a specific enantiomer of this compound, the strategy would involve the CBS reduction of a precursor like 6-methoxy-1,2-indanedione or 2-hydroxy-6-methoxy-1-indanone. mdpi.com For example, a facile synthesis of (1S,2R)-indene oxide was achieved through the CBS-oxazaborolidine-catalyzed asymmetric reduction of 2-p-toluenesulfonyloxy-1-indanone. researchgate.net The resulting chiral alcohol can then be converted to the target aminoindanol (B8576300). The predictable stereochemistry of the CBS reduction makes it a valuable tool for accessing either enantiomer of the desired product by simply choosing the appropriate enantiomer of the catalyst ligand. organic-chemistry.org

Chiral Pool Synthesis from Natural Products (e.g., Phenylalanine)

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org Amino acids are excellent chiral pool candidates. Phenylalanine, with its inherent stereocenter and phenyl ring, is a logical precursor for the indane skeleton.

A synthesis of enantiomerically pure (1S,2R)-1-amino-2-indanol starting from D-phenylalanine has been reported by Hiyama and coworkers. mdpi.com The synthesis begins with the conversion of D-phenylalanine to the corresponding optically pure α-hydroxy acid via diazotization with NaNO₂/H₂SO₄. mdpi.com After protection of the hydroxyl and carboxyl groups, the key step is an intramolecular Friedel-Crafts acylation, which forms the five-membered ring of the indanone system without loss of stereochemical integrity. mdpi.com Subsequent reduction of the ketone and deprotection steps yield the final cis-aminoindanol. This approach elegantly translates the chirality of the starting amino acid to the final product, constructing the core bicyclic structure in the process. mdpi.comresearchgate.net

Intramolecular Cyclization Reactions for Stereocontrol

Intramolecular cyclization represents a powerful strategy to establish the desired stereochemistry in the indan (B1671822) skeleton. These reactions often proceed through the formation of a cyclic intermediate that dictates the spatial arrangement of the reacting functional groups, leading to high diastereoselectivity.

One notable approach involves the cyclization of an amide precursor. For instance, a trans-aminoindanol derivative can be converted to a benzamide, which upon treatment with a reagent like thionyl chloride, undergoes intramolecular cyclization to form a cis-oxazoline intermediate. nih.gov This cyclization proceeds with an inversion of configuration at one of the stereocenters. Subsequent acidic hydrolysis of the oxazoline (B21484) ring opens it up to furnish the desired cis-1-aminoindan-2-ol. nih.govmdpi.com This method highlights how a non-vicinal functional group (the amide) can direct the stereochemical outcome at a remote center through a well-defined cyclic transition state.

Another strategy employs a Curtius rearrangement of a carboxylic acid to form an oxazolidinone. This was demonstrated in a synthesis starting from a hydroxy ester, which after hydrolysis, was subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) to yield an oxazolidinone. nih.gov The stereochemistry of the starting hydroxy acid dictates the final stereochemistry of the amino alcohol after hydrolysis of the oxazolidinone. nih.gov

Gold-catalyzed intramolecular cyclizations of alkynols or aminoalkynes also offer a modern and efficient route to heterocyclic systems that can be precursors to aminoindanols. nih.gov These reactions proceed under mild conditions and can exhibit high levels of stereocontrol, governed by the geometry of the alkyne and the nature of the catalyst. nih.gov

Ritter-Type Reactions on Indene Oxide Derivatives

The Ritter reaction, which involves the addition of a nitrile to a carbocation followed by hydrolysis, is a cornerstone in the synthesis of cis-1-amino-2-indanols from indene oxide derivatives. mdpi.comorganic-chemistry.org This method is particularly effective for establishing the cis stereochemistry between the amino and hydroxyl groups.

The synthesis typically begins with the epoxidation of an appropriately substituted indene, such as 6-methoxyindene, to form the corresponding indene oxide. mdpi.com The subsequent Ritter reaction is carried out in the presence of a strong acid, like sulfuric acid or trifluoromethanesulfonic acid, and a nitrile, commonly acetonitrile. mdpi.commdpi.com The acid promotes the opening of the epoxide ring to form a carbocation at the benzylic position. The nitrile then attacks the carbocation from the side opposite to the remaining hydroxyl group, leading to a nitrilium ion intermediate. researchgate.net This intermediate is believed to proceed through a conformationally favored cis-5,5-ring system, ultimately forming a cis-oxazoline after intramolecular cyclization. nih.govresearchgate.net Finally, hydrolysis of the oxazoline yields the cis-1-amino-2-indanol. nih.govmdpi.com

A key advantage of this method is the high degree of stereocontrol. The reaction of chiral indene oxide with acetonitrile, mediated by sulfur trioxide, has been shown to produce the cis-oxazoline diastereomer exclusively, with the enantiomeric excess of the starting material being retained. researchgate.net This underscores the stereospecificity of the Ritter-type reaction in this context.

| Starting Material | Reagents | Intermediate | Final Product | Key Features |

| Indene Oxide | 1. Acetonitrile, Strong Acid (e.g., H₂SO₄, TfOH) 2. H₂O | cis-Oxazoline | cis-1-Amino-2-indanol | High cis-selectivity, proceeds via a cyclic nitrilium ion. |

| Chiral Indene Oxide | 1. Acetonitrile, SO₃ 2. H₂O | cis-Oxazoline | Chiral cis-1-Amino-2-indanol | Exclusive formation of the cis-diastereomer with retention of enantiomeric excess. researchgate.net |

| trans-2-Haloindan-1-ol | 1. Nitrile, Acid 2. Ring Closure 3. Hydrolysis | trans-Amide, then cis-Oxazoline | cis-1-Aminoindan-2-ol | The initial Ritter reaction forms a trans-amide, which then cyclizes to a cis-oxazoline. google.com |

Control of Stereochemistry and Diastereoselectivity in Synthesis

The biological activity and catalytic efficacy of this compound and its derivatives are critically dependent on their stereochemistry. Therefore, controlling both the relative (cis/trans) and absolute (R/S) configuration of the stereocenters is of paramount importance during synthesis.

Cis/Trans Selectivity Control

As discussed, intramolecular cyclizations and Ritter reactions on indene oxides are powerful tools for achieving cis-selectivity. nih.govmdpi.comwhiterose.ac.uk The formation of cyclic intermediates, such as oxazolines or oxazolidinones, forces the substituents into a specific spatial arrangement, leading to the desired cis product upon ring opening. nih.govmdpi.com

Conversely, the synthesis of trans-aminoindanols can also be achieved through specific reaction pathways. For example, the direct reaction of trans-2-bromoindan-1-ol with ammonia (B1221849) is presumed to proceed through an indene oxide intermediate, which is then opened by ammonia to yield the trans-aminoindanol. nih.gov

Epimerization is another strategy to control stereochemistry. For instance, a trans-isomer can be converted to a cis-isomer through a Mitsunobu reaction, which proceeds with an inversion of configuration at the reacting center. mdpi.com

Regioselective Functionalization of the Indan Skeleton

Regioselective functionalization is crucial for introducing the methoxy (B1213986) group at the C-6 position of the indan skeleton. This is often achieved by starting with a precursor that already contains the desired substitution pattern on the aromatic ring. For example, the synthesis can commence from 6-methoxy-1-indanone. mdpi.com

In other approaches, functionalization of the aromatic ring is performed at a later stage of the synthesis. For instance, nitration of trans-1-aminoindan-2-ol has been shown to be a key step in the synthesis of trans-1-amino-6-nitroindan-2-ol, which could potentially be a precursor to the 6-methoxy derivative. researchgate.net

The regioselectivity of reactions on the five-membered ring is also critical. The formation of a carbocation at the benzylic C-1 position is generally favored in reactions like the Ritter reaction due to the stabilizing effect of the adjacent aromatic ring. google.com This inherent reactivity guides the regiochemical outcome of the nucleophilic attack.

Protecting Group Chemistry in this compound Synthesis

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound. pressbooks.puborganic-chemistry.org They are used to temporarily mask reactive functional groups, such as amines and hydroxyls, to prevent them from undergoing undesired reactions while other parts of the molecule are being modified. libretexts.orgdokumen.pub

In the context of this compound synthesis, the amino group is often protected as a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. organic-chemistry.org These groups are stable under a variety of reaction conditions but can be selectively removed when needed. For example, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. organic-chemistry.org

The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). organic-chemistry.org The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent steps.

An important consideration is the use of an orthogonal protecting group strategy, where multiple functional groups are protected with groups that can be removed under different conditions. organic-chemistry.org This allows for the selective deprotection and reaction of one functional group while others remain protected. For instance, an amine protected as a Boc group and a hydroxyl group protected as a benzyl ether can be deprotected sequentially, as the Boc group is acid-labile and the benzyl group is removed by hydrogenation.

In some synthetic routes, the formation of an oxazolidinone serves a dual purpose: it not only controls stereochemistry through intramolecular cyclization but also acts as a protecting group for both the amino and hydroxyl groups. nih.gov

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| Amino | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions |

| Amino | Triphenylmethyl | Trityl | Triphenylmethyl chloride | Mildly acidic conditions |

| Hydroxyl | Benzyl ether | Bn | Benzyl bromide, base | Hydrogenolysis |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) |

| Amino & Hydroxyl | Oxazolidinone | - | Phosgene or equivalent | Acidic or basic hydrolysis |

Applications of 1 Amino 6 Methoxy Indan 2 Ol in Asymmetric Organic Synthesis and Catalysis

Role as Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis, serving as a source of chirality. 1-Amino-6-methoxy-indan-2-ol, with its two defined stereocenters and multiple functional groups, is an exemplary chiral building block synthesized for the purpose of creating novel and diverse molecular structures, particularly in the context of drug discovery.

The defined stereochemistry and rigid conformational nature of (1R, 2S)-cis-1-amino-6-methoxy-indan-2-ol make it an excellent starting material for the synthesis of complex molecular targets. Its synthesis from 6-methoxy-1-indanone (B23923) involves a key asymmetric epoxidation step to establish the stereocenters, followed by a Ritter reaction to install the amino group. This strategic synthesis yields a molecule primed for elaboration into more complex structures. The indane backbone provides a robust and predictable framework, while the amino and hydroxyl groups serve as versatile handles for further chemical modification. The methoxy (B1213986) substituent on the aromatic ring can also be used to modulate the properties of the final molecule or as a handle for further transformations, making this compound a highly versatile precursor for intricate molecular designs in medicinal chemistry.

The cis-1,2-amino alcohol motif is a classic precursor for the synthesis of important nitrogen and oxygen-containing heterocyclic systems. This compound can be readily converted into fused heterocyclic structures such as oxazolidinones or oxazolines. This is typically achieved by reacting the amino alcohol with reagents like phosgene, triphosgene, or their equivalents.

These resulting heterocycles are not only stable compounds that can be incorporated into larger structures but are also pivotal intermediates in asymmetric synthesis. For instance, an oxazolidinone derived from this compound can function as a chiral auxiliary, a topic discussed in section 4.2. The formation of such N,O-heterocycles serves to protect the amino and hydroxyl groups while locking the chiral information into a new, reactive scaffold.

The development of novel agrochemicals and fine chemicals often relies on the availability of diverse and structurally unique chiral building blocks. Chiral amino alcohols are prevalent substructures in many biologically active molecules. The synthesis of this compound was developed as part of a broader effort to generate novel chiral building blocks for applications in drug discovery and potentially in the agrochemical sector. The introduction of the methoxy group onto the well-established aminoindanol (B8576300) scaffold creates a new chemical entity with potentially unique biological activities or properties, making it a compound of interest for screening and development in the production of high-value fine chemicals.

Utilization as Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. The rigid structure of the aminoindanol family makes them highly effective chiral auxiliaries, as they can create a well-defined chiral environment and effectively shield one face of a reactive intermediate.

In the realm of diastereoselective alkylations, chiral auxiliaries derived from amino alcohols are frequently employed to control the formation of new carbon-carbon bonds. Typically, the amino alcohol is first converted into an oxazolidinone, which is then N-acylated. Deprotonation of the acyl group generates a chiral enolate. The bulky, rigid structure of the indane-fused auxiliary blocks one face of the enolate, forcing an incoming electrophile (such as an alkyl halide) to approach from the less hindered side, resulting in a highly diastereoselective alkylation.

While the parent cis-1-amino-2-indanol has been extensively used in this capacity with excellent results, specific research detailing the performance of the 6-methoxy derivative as a chiral auxiliary in diastereoselective alkylations is not widely documented in scientific literature. However, its structural similarity suggests it would function analogously, with the methoxy group potentially fine-tuning the stereochemical outcome.

Chiral auxiliaries are also used to achieve diastereoselective reductions, particularly of ketones. Derivatives of aminoindanols, such as 1-arylsulfonamido-2-aminoindanols, have proven to be excellent chiral auxiliaries for the stereoselective reduction of α-keto esters. In these reactions, the chiral auxiliary is attached to the substrate, and the reduction of the ketone is carried out using a hydride reagent. The steric environment created by the auxiliary directs the approach of the hydride, leading to the preferential formation of one diastereomer of the resulting alcohol.

Asymmetric Aldol (B89426) Reactions

Chiral oxazolidinones derived from aminoindanols are well-established auxiliaries for directing asymmetric aldol reactions. While specific studies focusing solely on the 6-methoxy derivative are not extensively detailed in the reviewed literature, the principles established for the parent cis-1-aminoindan-2-ol are highly relevant. For instance, N-acyl oxazolidinones derived from cis-1-aminoindan-2-ol have demonstrated exceptional diastereofacial selectivity in aldol condensations with various aldehydes, often exceeding 99% diastereomeric excess (de). nih.gov The introduction of the 6-methoxy group is anticipated to modulate the electronic environment of the auxiliary, which could influence the Lewis acidity of the chelating metal and, consequently, the stereochemical outcome.

Other Diastereoselective Transformations

The utility of the aminoindanol scaffold extends to a variety of other diastereoselective transformations. Derivatives of cis-1-aminoindan-2-ol have been successfully employed as chiral auxiliaries in:

Asymmetric Alkylations: Directing the approach of electrophiles to enolates.

Diels-Alder Reactions: Controlling the facial selectivity of the dienophile. nih.gov

Synthesis of α-Amino Acids: Establishing the stereochemistry at the α-carbon. nih.gov

In the context of Diels-Alder reactions, 1-(arylsulfonamido)indan-2-ols, closely related to the title compound, have proven to be excellent chiral auxiliaries. When acylated with acryloyl chloride and reacted with cyclopentadiene (B3395910) in the presence of a Lewis acid, they can achieve endo/exo ratios greater than 99:1 and high endo diastereoselectivities. nih.gov The 6-methoxy substituent on the indane ring of this compound would be expected to influence the electronic nature of the aromatic ring, which could, in turn, affect the interaction with the dienophile and the Lewis acid catalyst.

Function as Chiral Ligands in Asymmetric Catalysis

The ability of this compound to form stable chelate complexes with metals makes it an excellent precursor for chiral ligands in a range of asymmetric catalytic reactions.

Ligands for Transition Metal-Catalyzed Reactions (e.g., Ruthenium(II) Complexes)

| Substrate (Ketone) | Ligand | Enantiomeric Excess (% ee) |

| Acetophenone | cis-1-Aminoindan-2-ol | High |

| Substituted Acetophenones | cis-1-Aminoindan-2-ol | Generally High |

| Heteroaromatic Ketones | cis-1-Aminoindan-2-ol | High |

Table 1: Representative Enantioselectivities in Ru(II)-Catalyzed Transfer Hydrogenation using cis-1-Aminoindan-2-ol as a Ligand. (Data generalized from nih.gov)

Components of Oxazaborolidine Catalysts for Enantioselective Reductions

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of asymmetric synthesis, and oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are among the most powerful tools for this transformation. These catalysts are typically generated from a chiral β-amino alcohol and a borane (B79455) source.

Cis-1-amino-indan-2-ol is a well-known precursor for highly effective oxazaborolidine catalysts. nih.gov A particularly relevant study describes a B-methoxy oxazaborolidine catalyst derived from (1R,2S)-cis-1-amino-indan-2-ol. york.ac.uk This catalyst was employed in the asymmetric reduction of a variety of prochiral ketones, including α-amino acetophenones, demonstrating its synthetic utility. york.ac.uk It is important to note that in this specific example, the methoxy group is attached to the boron atom of the oxazaborolidine ring, not the indane skeleton. However, it highlights the modularity of the system. An oxazaborolidine catalyst derived from this compound would feature the methoxy group on the indane backbone, which would primarily exert an electronic influence on the catalyst's steric environment, potentially impacting the enantioselectivity of the reduction.

| Ketone Substrate | Catalyst System | Enantiomeric Excess (% ee) | Yield (%) |

| Aryl Methyl Ketones | Oxazaborolidine from chiral lactam alcohol/BH3-THF | 91-98 | Good |

| α-Tetralone | Oxazaborolidine from chiral lactam alcohol/BH3-THF | 85 | Good |

| α,β-Unsaturated Ketones | Oxazaborolidine from chiral lactam alcohol/BH3-THF | 76-86 | Good |

Table 2: Enantioselective Reduction of Various Ketones using an in situ Generated Oxazaborolidine Catalyst. (Data from a study on a related chiral amino alcohol precursor. nih.gov)

Precursors for BOX and PyBOX Ligands in Asymmetric Transformations (e.g., Diels-Alder Reactions)

Bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are C2-symmetric chiral ligands that have found widespread application in asymmetric catalysis. The rigid and well-defined steric environment they create around a metal center allows for excellent enantiocontrol in a variety of reactions. Cis-1-aminoindan-2-ol is a key building block for a class of these ligands often referred to as inda-BOX. nih.gov

The synthesis of inda-BOX ligands typically involves the condensation of the amino alcohol with a dicarboxylic acid derivative. The resulting bis(oxazoline) can then be complexed with a metal salt, such as copper(II) triflate, to generate a chiral Lewis acid catalyst. These catalysts have been shown to be highly effective in promoting asymmetric Diels-Alder reactions. nih.govnih.gov For example, the reaction between cyclopentadiene and an acryloyl-N-oxazolidinone catalyzed by a Cu(II)-inda-BOX complex can proceed with high enantioselectivity. nih.gov The presence of a 6-methoxy group on the indane backbone of the ligand would introduce an electronic perturbation that could be transmitted to the catalytic center, potentially influencing both the rate and the stereochemical outcome of the reaction.

| Dienophile | Diene | Catalyst | Enantiomeric Excess (% ee) |

| N-Acryloyl-oxazolidinone | Cyclopentadiene | Cu(II)-inda-BOX | High |

| Substituted Acrylimides | Cyclopentadiene | Cu(II)-inda-BOX | Good to Excellent |

Table 3: Representative Enantioselectivities in Diels-Alder Reactions Catalyzed by inda-BOX Complexes. (Data generalized from nih.govnih.gov)

Application as Chiral Resolution Agents for Racemic Carboxylic Acids

The resolution of racemic mixtures is a fundamental technique in stereochemistry. Chiral amines are often used as resolving agents for racemic carboxylic acids through the formation of diastereomeric salts. mdpi.com The principle behind this method is that the two diastereomeric salts formed from the reaction of a racemic acid with a single enantiomer of a chiral amine will have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Cis-1-amino-2-indanol is a suitable candidate for this application due to its basic amino group and its availability in enantiomerically pure form. mdpi.com The formation of a salt with a racemic carboxylic acid would generate a pair of diastereomers. The rigid structure of the indanol moiety can lead to well-defined crystal packing, which is crucial for efficient separation. The presence of the 6-methoxy group in this compound could influence the crystal lattice of the diastereomeric salts, potentially improving the efficiency of the resolution process.

| Racemic Compound | Resolving Agent | Method |

| Carboxylic Acids | Chiral Amines (e.g., aminoindanol) | Diastereomeric Salt Formation |

| Alcohols | Chiral Carboxylic Acids | Diastereomeric Ester Formation |

| Amines | Chiral Carboxylic Acids | Diastereomeric Salt Formation |

Table 4: General Strategies for the Resolution of Racemic Compounds.

Derivatives and Structural Modifications of 1 Amino 6 Methoxy Indan 2 Ol

Synthesis of Substituted 1-Amino-6-methoxy-indan-2-OL Derivatives

The synthesis of derivatives allows for a systematic investigation of how structural changes impact the molecule's function, for example, as a chiral ligand or auxiliary. These modifications can be categorized by the site of derivatization on the parent molecule.

The aromatic ring of the indan (B1671822) skeleton is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing methoxy (B1213986) group at the C-6 position, along with the activating effects of the C-1 amino and C-2 hydroxyl groups (via the fused cyclopentyl ring), influences the regioselectivity of these reactions.

A key example of such a modification is nitration. The direct nitration of the related compound, trans-1-aminoindan-2-ol, has been shown to proceed with high regioselectivity, yielding the 6-nitro derivative. researchgate.net In this process, treatment of trans-1-aminoindan-2-ol with a nitrating agent results in the formation of sulfuric acid mono-(rac-trans-1-amino-6-nitroindan-2-yl) ester, which is then hydrolyzed to give racemic trans-1-amino-6-nitroindan-2-ol in high yield. researchgate.net This selective substitution at the C-6 position highlights the directing effects of the existing functional groups. While this example starts from the unsubstituted indanol, the principle demonstrates a viable route to introduce substituents onto the aromatic ring of the 1-amino-indan-2-ol framework.

Table 1: Example of Nitration on the Indan Ring

| Starting Material | Reaction | Key Intermediate | Final Product | Overall Yield |

|---|---|---|---|---|

| Indene (B144670) | Five-step synthesis including direct nitration of trans-1-aminoindan-2-ol | Sulfuric acid mono-(rac-trans-1-amino-6-nitroindan-2-yl) ester | racemic trans-1-Amino-6-nitroindan-2-ol | 96% |

Data sourced from P. L. Pájara et al., 2018. researchgate.net

Other electrophilic substitution reactions such as Friedel-Crafts alkylation and halogenation could similarly be employed to introduce alkyl or halo groups onto the aromatic ring, further diversifying the range of available derivatives.

The primary amino group at the C-1 position is a versatile site for derivatization. Acylation and alkylation reactions are commonly performed to modify the steric and electronic properties of this functional group.

Acylations: The amino group can be readily acylated to form amides, carbamates, or sulfonamides. For instance, N-acyl derivatives are pivotal in the application of aminoindanols as chiral auxiliaries. The formation of an N-acyl oxazolidinone, by reacting the aminoindanol (B8576300) with an acylating agent, creates a rigid structure that can effectively control the stereochemical outcome of subsequent reactions. nih.gov Similarly, reaction with arylsulfonyl chlorides yields 1-(arylsulfonamido)indan-2-ols, which have proven to be excellent chiral auxiliaries for reactions like the Diels-Alder reaction. nih.gov Enzymatic methods can also be employed for selective N-acylation. mdpi.com

Alkylations: N-alkylation of the amino group, often achieved through reductive amination, is another common modification. This approach is used to prepare N-alkyl aminoindanol ligands for use in catalysts, such as the oxazaborolidines developed for the asymmetric reduction of ketones. nih.gov

The secondary hydroxyl group at the C-2 position can also be functionalized, typically through esterification or etherification.

Esterification: O-acylation of the hydroxyl group produces esters. This modification is often performed after the amino group has been protected or derivatized. For example, 1-(arylsulfonamido)indan-2-ols can be O-acylated with reagents like acryloyl chloride to create chiral dienophiles for asymmetric Diels-Alder reactions. nih.gov Lipase-catalyzed enzymatic acylation has also been demonstrated as an effective method for modifying the hydroxyl group, often with high enantioselectivity. mdpi.com

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This modification can introduce a wide variety of alkyl or aryl groups at the C-2 position, altering the steric bulk and coordinating properties of the ligand.

Exploration of Structure-Activity Relationships (SAR) in Synthetic Applications

The development of various derivatives of this compound is crucial for understanding its structure-activity relationships (SAR). By systematically altering the structure and evaluating the impact on catalytic performance, more efficient and selective catalysts can be designed.

The effectiveness of a chiral ligand in asymmetric catalysis depends on its ability to create a well-defined and sterically biased chiral environment around a metal center. The conformational rigidity of the cis-1-aminoindan-2-ol scaffold is a key advantage, as it reduces the number of possible transition states, leading to higher predictability and stereoselectivity. nih.gov

Substituents on this rigid frame can exert significant electronic and steric effects. An electron-donating group like the 6-methoxy substituent can influence the electronic properties of the entire ligand system. By increasing the electron density on the aromatic ring, it can modulate the Lewis basicity of the coordinating amino and hydroxyl groups. This, in turn, affects the electronic nature of the metal center in a catalyst complex, which can have a profound impact on its reactivity and the level of asymmetric induction achieved. For example, a more electron-rich metal center may exhibit different binding affinities for substrates, potentially altering the energy landscape of the catalytic cycle and favoring one stereochemical pathway over another.

The inherent stereochemistry of the this compound backbone is the primary determinant of its ability to control stereochemical outcomes. The fixed cis relationship between the C-1 amino and C-2 hydroxyl groups creates a specific spatial arrangement that is transmitted to the transition state of the reaction being catalyzed.

This is clearly demonstrated when derivatives of cis-1-aminoindan-2-ol are used as chiral auxiliaries. For example, N-acyl oxazolidinones derived from the parent compound have been used in Diels-Alder reactions with dienes like isoprene. The rigid, bicyclic structure of the auxiliary effectively shields one face of the dienophile, forcing the incoming diene to approach from the less hindered side. This results in excellent levels of stereocontrol, with high diastereoselectivity and enantioselectivity. nih.gov The low levels of stereocontrol observed when using more flexible, non-cyclic analogues highlight the critical importance of the constrained indan platform for achieving high selectivity. nih.gov

Table 2: Influence of Aminoindanol-Derived Chiral Auxiliary on Diels-Alder Reaction Stereoselectivity

| Dienophile | Diene | Lewis Acid Catalyst | Yield (%) | endo:exo Ratio | Diastereomeric Excess (% de) |

|---|---|---|---|---|---|

| N-acryloyl oxazolidinone | Isoprene | Et2AlCl | 81 | >99:1 | 92 |

| N-crotonyl oxazolidinone | Isoprene | Et2AlCl | 95 | >99:1 | 94 |

Data illustrates the high stereocontrol imparted by the rigid chiral auxiliary derived from cis-1-aminoindan-2-ol. Sourced from Ghosh et al., 1998. nih.gov

This powerful stereodirecting influence is a direct consequence of the fixed spatial orientation of the functional groups on the indan scaffold, a principle that fully extends to the 6-methoxy derivative.

Computational and Theoretical Studies of 1 Amino 6 Methoxy Indan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity and spectroscopic signatures of molecules like 1-Amino-6-methoxy-indan-2-OL.

The electronic structure of this compound dictates its chemical behavior. Quantum chemical methods can map the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms are expected to significantly contribute to the HOMO, making these sites potential centers for electrophilic attack or hydrogen bonding. The aromatic ring system also plays a crucial role in the electronic landscape of the molecule.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capacity, likely localized on the amino and hydroxyl groups. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capacity, likely distributed over the aromatic ring. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The data in this table is illustrative and intended to represent typical values for a molecule of this nature based on computational models.

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, the chemical shifts for ¹H and ¹³C NMR spectra can be simulated with a high degree of accuracy. nih.gov

These theoretical spectra are invaluable for confirming the structure of synthesized compounds and for assigning signals in experimentally obtained spectra. The accuracy of these predictions can be further enhanced by considering the conformational flexibility of the molecule and the solvent effects. nih.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Structurally Related Aminoindanol (B8576300) Derivative (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (CH-NH₂) | 60.5 | 59.8 |

| C2 (CH-OH) | 75.2 | 74.5 |

| C3a (Ar-C) | 142.1 | 141.7 |

| C4 (Ar-CH) | 125.8 | 125.2 |

| C5 (Ar-CH) | 118.9 | 118.3 |

| C6 (Ar-C-OCH₃) | 160.3 | 159.6 |

| C7 (Ar-CH) | 112.5 | 111.9 |

| C7a (Ar-C) | 135.4 | 134.8 |

| OCH₃ | 55.7 | 55.1 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the typical correlation between predicted and experimental NMR chemical shifts.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational preferences, and dynamic behavior of this compound.

The indan (B1671822) skeleton of this compound is a rigid bicyclic system, but the five-membered ring can still adopt different puckered conformations, often described as "envelope" or "twist" forms. The orientation of the amino and hydroxyl substituents (cis or trans) will significantly influence the relative stability of these conformers.

Computational methods can be used to explore the conformational energy landscape by systematically rotating the rotatable bonds and calculating the potential energy of each conformation. This analysis helps to identify the lowest energy (most stable) conformations and the energy barriers between them. For substituted cyclohexanes, which are structurally related, the preference for substituents to occupy equatorial positions to minimize steric strain is a well-established principle that also has relevance for indane derivatives. openochem.orglibretexts.orgyoutube.com

Non-covalent interactions, particularly intramolecular hydrogen bonding, can play a critical role in determining the preferred conformation and reactivity of this compound. nih.gov In the cis isomer, an intramolecular hydrogen bond can potentially form between the amino and hydroxyl groups. rsc.org

Computational techniques like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis can be employed to identify and characterize these weak interactions. arxiv.orgresearchgate.net The strength of such a hydrogen bond would influence the molecule's conformational stability and could also modulate the acidity and basicity of the involved functional groups. mdpi.comnih.gov Studies on other amino alcohols have shown that the strength of intramolecular hydrogen bonds can be finely tuned by the electronic effects of other substituents on the molecule. arxiv.orgmdpi.com

Table 3: Theoretical Analysis of Intramolecular Hydrogen Bonding in cis-1-Amino-6-methoxy-indan-2-OL (Hypothetical Data)

| Interaction | Donor-Acceptor Distance (Å) | Bond Critical Point (BCP) Electron Density (a.u.) | Significance |

| O-H···N | 2.1 | 0.025 | Indicates the presence of a weak to moderate intramolecular hydrogen bond, stabilizing the cis conformation. |

| N-H···O | 2.3 | 0.018 | A weaker potential hydrogen bond, less likely to be the dominant stabilizing interaction. |

Note: This table contains illustrative data based on computational studies of similar amino alcohols.

Aminoindane derivatives are known to interact with various biological targets, including monoamine transporters. researchgate.netfrontiersin.orgnih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how molecules like this compound might bind to a receptor's active site. mdpi.comnih.govnih.gov

Molecular docking predicts the preferred binding orientation of a ligand within a receptor, providing a static picture of the interaction. MD simulations can then be used to explore the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that govern binding affinity. mdpi.comnih.gov These computational approaches are fundamental in modern drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships. nih.gov

Advanced Analytical Methodologies for Characterization of 1 Amino 6 Methoxy Indan 2 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 1-Amino-6-methoxy-indan-2-OL. By providing highly accurate mass measurements, HRMS allows for the determination of the precise molecular formula. This technique is particularly valuable in distinguishing between isomers and confirming the presence of specific heteroatoms.

In the analysis of aminoindane derivatives, HRMS is used to verify the successful incorporation of substituents and to identify metabolites. For instance, in metabolism studies of related compounds like 2-aminoindane, liquid chromatography coupled with high-resolution mass spectrometry is employed to identify metabolic products such as hydroxylated species. The high resolving power of the instrument allows for the differentiation of compounds with very similar masses, which is essential for complex sample analysis.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C10H13NO2 |

| Theoretical Monoisotopic Mass | 179.0946 u |

| Expected [M+H]+ | 179.0946 u |

Note: The experimental mass would be determined in a laboratory setting and compared against the theoretical value to confirm the elemental composition.

Advanced NMR Techniques (2D-NMR, NOESY, COSY, HSQC, HMBC) for Full Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced 2D-NMR techniques, provides a detailed roadmap of the molecular structure of this compound. researchgate.netipb.pt These methods are essential for assigning the signals of all protons and carbons and for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons, such as those on the indane ring and the protons at the C1 and C2 positions, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is fundamental for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different parts of the molecule, for example, showing the correlation between the methoxy (B1213986) protons and the C6 carbon of the indane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the spatial proximity of atoms, regardless of whether they are directly bonded. diva-portal.org It relies on the Nuclear Overhauser Effect, which is observed between protons that are close in space (typically within 5 Å). youtube.com For this compound, NOESY is critical for establishing the cis or trans stereochemistry of the amino and hydroxyl groups by observing cross-peaks between the protons at C1 and C2.

Table 2: Expected 2D-NMR Correlations for this compound

| Technique | Expected Key Correlations |

| COSY | H1 ↔ H2, H2 ↔ H3 protons, Aromatic protons |

| HSQC | C1 ↔ H1, C2 ↔ H2, C6 ↔ H6, Methoxy C ↔ Methoxy H |

| HMBC | Methoxy H ↔ C6, H1 ↔ C7a, H1 ↔ C3 |

| NOESY | H1 ↔ H2 (for cis isomer), H1 ↔ Aromatic protons |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a vital technique for assessing the chirality of this compound. nih.gov Chiral molecules, like the different enantiomers of this compound, interact differently with left and right circularly polarized light. nih.gov This differential absorption results in a CD spectrum, which provides a unique fingerprint of the molecule's absolute configuration.

CD spectroscopy is particularly useful for:

Determining Enantiomeric Purity: The intensity of the CD signal is directly proportional to the concentration of the chiral substance, allowing for the quantification of enantiomeric excess. nih.gov

Assigning Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration (R or S) at the chiral centers (C1 and C2) can be determined.

Studying Conformational Changes: Changes in the molecular conformation can affect the CD spectrum, making it a useful tool for studying how the molecule's shape changes in different environments.

For amino alcohols, characteristic CD signals can be observed that depend on the absolute configuration of the bound guest molecule. rsc.org The technique is sensitive enough to differentiate between enantiomers and can be used for rapid determination of chiral amine enantiomeric excess values. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and offers insights into its conformational properties. kurouskilab.com These two techniques are complementary, as some molecular vibrations may be more active in IR while others are more active in Raman. kurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is particularly effective for identifying polar functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H (hydroxyl), N-H (amino), C-O (methoxy and alcohol), and aromatic C-H and C=C bonds. The position and shape of the O-H and N-H stretching bands can also provide information about hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for analyzing the vibrations of the aromatic ring and the carbon skeleton. The technique is also well-suited for studying samples in aqueous solutions due to the weak Raman scattering of water. ualberta.ca

Both techniques can be used to study the conformational isomers of molecules, as different conformations can give rise to distinct vibrational spectra. ualberta.caru.nl

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Weak |

| N-H (Amine) | Stretching | 3300-3500 (medium) | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 (sharp) | Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 (medium) | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 (medium) | Strong |

| C-O (Ether/Alcohol) | Stretching | 1050-1300 (strong) | Medium |

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Enantioselective Synthetic Routes

While several effective methods exist for the synthesis of the parent cis-1-aminoindan-2-ol, future research could focus on developing more atom-economical, scalable, and sustainable routes specifically for the 6-methoxy derivative. mdpi.com Current strategies often involve multi-step sequences starting from indene (B144670) or cinnamate (B1238496) esters, or rely on the resolution of racemic mixtures. mdpi.com

Future synthetic endeavors could explore:

Asymmetric C-H Functionalization: Direct, enantioselective amination and hydroxylation of a 6-methoxy-indane precursor would represent a significant increase in efficiency by reducing the number of synthetic steps.

Chemoenzymatic Methods: Expanding on existing enzymatic strategies, such as the use of baker's yeast or lipases for kinetic resolution, could provide highly selective pathways. nih.gov The use of amino acid dehydrogenases for the reductive amination of a corresponding α-hydroxy ketone precursor presents a promising biocatalytic route. mdpi.com

Flow Chemistry: The implementation of continuous flow processes could enhance safety, improve reproducibility, and allow for easier scale-up of existing synthetic routes, such as the Ritter-type reaction on a 6-methoxy-indene oxide precursor. mdpi.com

| Potential Synthetic Strategy | Key Precursor | Anticipated Advantages |

|---|---|---|

| Asymmetric C-H Functionalization | 6-Methoxyindane | High step and atom economy; reduces pre-functionalization. |

| Advanced Biocatalysis (e.g., Reductive Amination) | 2-Hydroxy-6-methoxy-1-indanone | Exceptional enantioselectivity; mild, environmentally benign conditions. mdpi.com |

| Continuous Flow Synthesis | 6-Methoxyindene Oxide | Improved safety, scalability, and process control. mdpi.com |

Design of Next-Generation Chiral Ligands and Auxiliaries Based on the 1-Amino-6-methoxy-indan-2-OL Scaffold

The parent aminoindanol (B8576300) is a key structural motif in widely used ligands like BOX (bis(oxazoline)) and PyBOX. mdpi.com The electron-donating nature of the 6-methoxy group on the aromatic ring of this compound provides a powerful tool for the electronic tuning of such ligands. researchgate.net This modification can alter the Lewis acidity of the complexed metal center, potentially enhancing reactivity or modifying selectivity in catalytic transformations.

Future research in this area should focus on:

Electronically Tuned BOX and PyBOX Ligands: Synthesizing the 6-methoxy analogues of these classic ligands and systematically evaluating their performance in known catalytic reactions (e.g., Diels-Alder, aldol (B89426) additions) to quantify the electronic effect.

Novel Ligand Architectures: Moving beyond oxazolines to incorporate the this compound scaffold into other important ligand classes. This includes N-heterocyclic carbene (NHC) ligands, where the electronic properties of the backbone are crucial for catalytic activity, and N,P-ligands, which are valuable in transition-metal-mediated processes. researchgate.netrsc.org

"Scaffolding" Ligands: Designing ligands that can covalently and reversibly bind to a substrate, acting as a hybrid between a chiral auxiliary and a traditional asymmetric ligand. nih.gov The defined geometry and electronic bias of the 6-methoxy-aminoindanol core could be highly advantageous in this emerging area.

| Ligand/Auxiliary Class | Potential Application | Role of 6-Methoxy Group |

|---|---|---|

| 6,6'-Dimethoxy-BOX-Metal Complexes | Asymmetric Lewis Acid Catalysis | Modulates Lewis acidity of the metal center, potentially increasing reaction rates or altering selectivity. researchgate.net |

| Aminoindanol-derived N-Heterocyclic Carbenes (NHCs) | Organocatalysis (e.g., Benzoin Reaction) | Provides remote electronic tuning of the carbene's nucleophilicity and steric environment. researchgate.net |

| Chiral N,P-Ligands | Palladium-catalyzed Allylic Substitution | Creates electronic asymmetry at the metal center through different donor atoms. rsc.org |

| Sulfonamide Auxiliaries | Asymmetric Aldol and Alkylation Reactions | Influences the conformation and reactivity of the derived enolates. nih.gov |

Exploration of New Asymmetric Transformations and Reaction Mechanisms Involving this compound

Ligands and auxiliaries derived from the parent cis-1-aminoindan-2-ol are known to be effective in a range of transformations, including ketone reductions, Diels-Alder reactions, and aldol additions. nih.gov The electronically-enriched scaffold of this compound may offer unique advantages in reactions that are sensitive to the electronic properties of the catalyst or auxiliary.

Unexplored avenues for investigation include:

Iron-Catalyzed Asymmetric Reactions: The development of sustainable catalysis using earth-abundant metals like iron is a major research goal. Designing chiral iron complexes with ligands derived from this compound for reactions like transfer hydrogenation could lead to novel, environmentally friendly transformations. mdpi.com

Photoredox and Dual Catalysis: Investigating the performance of chiral complexes derived from this scaffold in modern synthetic methodologies that involve radical pathways or the combination of multiple catalytic cycles. The electronic properties of the ligand could influence the redox potential of the metal center or stabilize key intermediates.

Enantioselective C-H Functionalization: Applying ligands based on this scaffold to direct the enantioselective functionalization of C-H bonds, a frontier in synthetic chemistry that allows for the construction of complex molecules from simple precursors.

| Asymmetric Transformation | Potential Catalyst/Auxiliary System | Hypothesized Advantage of 6-Methoxy Group |

|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Iron or Ruthenium complexes | Enhanced stability or activity of the metal hydride species due to the electron-donating ligand. mdpi.com |

| Enantioselective Radical Conjugate Additions | Chiral Lewis Acid Photoredox Catalysis | Tuning of the metal's redox properties and Lewis acidity to control stereochemistry in open-shell pathways. |

| Directed C-H Amination/Oxidation | Rh(III) or Pd(II) complexes | Modification of the electron density at the metal center to promote C-H activation and subsequent functionalization. |

Advanced Computational Studies for Rational Design and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding the subtle energetic differences that govern stereoselectivity. While experimental screening is vital, computational studies can accelerate the discovery process and provide deep mechanistic insight. electrochemsci.org

Future computational work should focus on:

Transition State Modeling: Using DFT to calculate the transition state energies for reactions catalyzed by complexes of both the unsubstituted and the 6-methoxy-substituted aminoindanol ligands. This would allow for a direct, quantitative prediction of the impact of the methoxy (B1213986) group on enantioselectivity and provide a rational basis for experimental observations. researchgate.net

Rational Ligand Design: Creating virtual libraries of 1-aminoindan-2-ol derivatives with various substituents (in addition to 6-methoxy) and computationally screening their performance in target reactions. This in-silico approach can identify promising ligand candidates for synthesis, saving significant experimental time and resources.

Non-Covalent Interaction Analysis: Elucidating the role of subtle non-covalent interactions (e.g., π-π stacking, hydrogen bonding) between the catalyst/auxiliary and the substrate, and how these are influenced by the presence of the methoxy group.

Investigation of this compound in Materials Science and Emerging Fields

The application of chiral molecules is expanding beyond traditional catalysis into advanced materials. musechem.com The rigid, stereochemically defined structure of this compound makes it an attractive building block for the construction of novel chiral materials.

Promising, yet unexplored, research directions include:

Chiral Metal-Organic Frameworks (MOFs): Incorporating this compound as a chiral strut or via post-synthetic modification into MOFs. nih.govresearchgate.net The resulting materials could be used for enantioselective separations (chiral chromatography), heterogeneous asymmetric catalysis, or chiral sensing. researchgate.net

Chiral Polymers: Using the amino and hydroxyl groups as handles for polymerization to create chiral polymers. These materials could find applications as the stationary phase in chiral HPLC columns or in membranes for enantioselective transport.

Functionalized Nanoparticles: Covalently attaching this compound to the surface of nanoparticles (e.g., gold, zinc oxide). mdpi.com The resulting chiral nanoparticles could be explored as enantioselective sensors, where binding of a specific enantiomer of an analyte induces a detectable optical or electrochemical signal. rsc.org The methoxy group could potentially offer an additional site for surface conjugation or modulate the electronic interaction with the nanoparticle surface.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.